molecular formula C22H21ClN2O3S B15119582 2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide

2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B15119582
M. Wt: 428.9 g/mol
InChI Key: QJKQRGCEKJQEBJ-UHFFFAOYSA-N
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Description

2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a sulfanyl group, and a methoxy group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the core pyridine structure, followed by the introduction of the chlorophenyl and sulfanyl groups. The methoxy group is then added through a methylation reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives and compounds with chlorophenyl or sulfanyl groups. Compared to these compounds, 2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide may exhibit unique properties due to its specific structure, such as enhanced biological activity or improved stability. Some similar compounds include:

  • 2-(4-chlorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine
  • N-(4-methylphenyl)-2-(4-chlorophenyl)acetamide

Properties

Molecular Formula

C22H21ClN2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H21ClN2O3S/c1-15-3-7-17(8-4-15)24-22(27)13-25-12-21(28-2)20(26)11-18(25)14-29-19-9-5-16(23)6-10-19/h3-12H,13-14H2,1-2H3,(H,24,27)

InChI Key

QJKQRGCEKJQEBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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